Hydrogen-Bond Donor Capacity: Tertiary Amide vs. Secondary Amide (Beclamide)
N-Benzyl-N-butyl-3-chloropropanamide possesses zero hydrogen-bond donor (HBD) groups because both amide nitrogen valences are occupied by carbon substituents (benzyl and n-butyl), rendering it a fully N,N-disubstituted tertiary amide [1]. Beclamide, as a secondary amide (N-benzyl-3-chloropropanamide), has one HBD from the N-H group . This HBD difference directly influences membrane permeability and oral bioavailability potential, as HBD count is a key parameter in Lipinski's Rule of Five and beyond-rule-of-five chemical space assessment [2]. The absence of an HBD in the target compound also eliminates the potential for specific hydrogen-bonding interactions that may be required for binding to certain biological targets.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amide, N,N-disubstituted) |
| Comparator Or Baseline | Beclamide: 1 HBD (secondary amide, N-H present); computed from SMILES CNC(=O)CCCl vs. CCCCN(CC1=CC=CC=C1)C(=O)CCCl |
| Quantified Difference | Absolute difference of 1 HBD; categorical shift from secondary to tertiary amide |
| Conditions | Computed molecular property; PubChem Cactvs descriptor (PubChem release 2025.09.15) [1]; beclamide structural class |
Why This Matters
An HBD difference of 1 may appear small but is functionally consequential: in medicinal chemistry SAR campaigns, converting a secondary to a tertiary amide can ablate target binding or reduce solubility sufficiently to alter assay outcomes; researchers must verify that their specific assay tolerates tertiary amide character before selecting this compound.
- [1] PubChem Compound Summary. N-benzyl-N-butyl-3-chloropropanamide, CID 121204592. Computed Cactvs H-Bond Donor Count = 0. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
